molecular formula C7H6BrF2N B14065793 2-Bromo-6-(difluoromethyl)aniline

2-Bromo-6-(difluoromethyl)aniline

Cat. No.: B14065793
M. Wt: 222.03 g/mol
InChI Key: RBJHMQJTIHQQFW-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethyl)aniline is a halogenated aniline derivative with the molecular formula C₇H₆BrF₂N. It features a bromine atom at the ortho (2nd) position and a difluoromethyl (-CHF₂) group at the para (6th) position on the benzene ring. This compound is notable for its unique electronic and steric properties, which arise from the combination of electron-withdrawing (bromine and CHF₂) and electron-donating (amine) groups. These characteristics make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated compounds are prized for their metabolic stability and bioavailability .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-bromo-6-(difluoromethyl)aniline

InChI

InChI=1S/C7H6BrF2N/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H,11H2

InChI Key

RBJHMQJTIHQQFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(difluoromethyl)aniline typically involves the bromination and difluoromethylation of aniline derivatives. One common method includes the reaction of 2-bromoaniline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2-Bromo-6-(difluoromethyl)aniline may involve large-scale bromination and difluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(difluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Bromo-6-(difluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)aniline involves its interaction with molecular targets through its bromine and difluoromethyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 2-Bromo-6-(difluoromethyl)aniline are influenced by its substitution pattern. Below is a comparison with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-6-(trifluoromethyl)aniline Br (C2), CF₃ (C6) C₇H₅BrF₃N 256.02 Stronger electron-withdrawing effect due to CF₃; used in medicinal chemistry for enzyme inhibition .
2-Bromo-4-chloro-6-(trifluoromethoxy)aniline Br (C2), Cl (C4), OCF₃ (C6) C₇H₄BrClF₃NO 314.47 Enhanced lipophilicity; applied in agrochemicals as a pesticide intermediate .
2-Bromo-6-chloro-4-(trifluoromethyl)aniline Br (C2), Cl (C6), CF₃ (C4) C₇H₄BrClF₃N 284.47 Steric hindrance at C4; used in cross-coupling reactions for drug synthesis .
2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline Br (C2), CHF₂ (C3), CF₃ (C6) C₈H₅BrF₅N 290.03 Dual electron-withdrawing groups (CHF₂ and CF₃); explored in antiviral drug development .

Pharmaceutical Chemistry

  • Drug Intermediates : The CHF₂ group enhances metabolic stability, making 2-Bromo-6-(difluoromethyl)aniline a precursor for kinase inhibitors and antiviral agents. For example, analogs like 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline are used in protease inhibitor synthesis .
  • Biological Activity : Fluorinated anilines often exhibit antimicrobial properties. The compound’s trifluoromethoxy-containing analogs (e.g., 2-Bromo-6-(2,2,2-trifluoroethoxy)aniline) show enhanced enzyme-binding affinity due to hydrogen-bonding interactions .

Agrochemical Development

  • Herbicides and Insecticides : The lipophilic nature of CHF₂ and CF₃ groups improves membrane penetration in target organisms. Piperflanilide, a heptafluoropropan-2-yl analog, demonstrates potent insecticidal activity by disrupting neuronal signaling .

Material Science

  • Fluorinated Polymers : The electron-withdrawing properties of CHF₂ and Br groups aid in synthesizing conductive polymers and liquid crystals, similar to applications seen in 2-(Benzyloxy)-4-bromo-6-fluoroaniline derivatives .

Key Research Findings

  • Synthetic Efficiency : Multi-step syntheses involving bromination and fluorination (e.g., using DBDMH or DMSO/THF solvents) are common for these compounds, with yields influenced by substituent positioning .
  • However, fluorinated derivatives like 4-(Difluoromethyl)aniline show lower environmental persistence compared to chlorinated analogs .

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